Product packaging for 2-Piperidyl-6,7,8-trihydroquinazolin-5-one(Cat. No.:)

2-Piperidyl-6,7,8-trihydroquinazolin-5-one

Cat. No.: B12216676
M. Wt: 231.29 g/mol
InChI Key: VXZJVOALDSSULW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Piperidyl-6,7,8-trihydroquinazolin-5-one, with the molecular formula C13H17N3O, is a synthetic quinazolinone derivative of interest in medicinal chemistry and drug discovery research . This compound features a piperidine moiety fused with a partially saturated quinazolinone core, a structural motif found in compounds with diverse pharmacological profiles. Quinazoline derivatives are established scaffolds in pharmaceutical research, and analogous structures have been investigated for various biological activities. For instance, structurally related 2-piperazinylquinazolines have been explored as potential antihypertensive agents . Furthermore, the piperidine subunit is a privileged structure in drug design, prevalent in numerous natural alkaloids and synthetic compounds targeting the central nervous system, infectious diseases, and other therapeutic areas . Researchers may find value in this chemical as a building block for synthesizing more complex molecules, an intermediate in heterocyclic chemistry, or a candidate for high-throughput screening against novel biological targets. Its specific mechanism of action is undefined and is dependent on the research context. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17N3O B12216676 2-Piperidyl-6,7,8-trihydroquinazolin-5-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

2-piperidin-1-yl-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C13H17N3O/c17-12-6-4-5-11-10(12)9-14-13(15-11)16-7-2-1-3-8-16/h9H,1-8H2

InChI Key

VXZJVOALDSSULW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC=C3C(=N2)CCCC3=O

Origin of Product

United States

Synthetic Methodologies for 2 Piperidyl 6,7,8 Trihydroquinazolin 5 One and Its Derivatives

Retrosynthetic Analysis and Precursor Identification for the Core Structure

Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comox.ac.uk For 2-Piperidyl-6,7,8-trihydroquinazolin-5-one, the primary disconnections involve the C-N bonds of the pyrimidine (B1678525) ring and the bond connecting the piperidyl group to the core.

A logical retrosynthetic approach (Figure 1) begins by disconnecting the C2-piperidyl bond, which suggests a precursor such as a 2-chloro-6,7,8-trihydroquinazolin-5-one and piperidine (B6355638). This disconnection is based on the common strategy of nucleophilic aromatic substitution at the C2 position of a quinazoline (B50416) ring. ontosight.ai

Further deconstruction of the 2-chloro-6,7,8-trihydroquinazolin-5-one intermediate leads to the disconnection of the quinazolinone core itself. This can be achieved through a cyclocondensation reaction, pointing towards two key precursors: a β-enaminone derived from 1,3-cyclohexanedione (B196179) and a suitable nitrogen-containing building block like a guanidine (B92328) or urea (B33335) derivative. Specifically, the retrosynthesis suggests starting from 1,3-cyclohexanedione and a guanidinylating agent to form a 2-amino-6,7,8-trihydroquinazolin-5-one intermediate, which can then be converted to the 2-chloro derivative.

An alternative disconnection strategy for the quinazolinone ring involves a [4+2] cycloaddition approach, although this is less common for this specific substitution pattern. The more prevalent and practical approach remains the condensation of a β-dicarbonyl compound or its enamine equivalent with a nitrogen-containing three-atom component.

Figure 1: Retrosynthetic Analysis of this compound (A simplified representation of the retrosynthetic disconnections leading to plausible starting materials.)

Classical and Modern Synthetic Approaches for Quinazolinone Core Formation

The formation of the 6,7,8-trihydroquinazolin-5-one core is a critical step in the synthesis. Both classical and modern methods can be employed for this transformation.

Classical Approaches:

The most traditional method for constructing the tetrahydroquinazoline (B156257) core involves the cyclocondensation of a β-dicarbonyl compound, such as 1,3-cyclohexanedione, with a suitable three-atom component like guanidine or urea. nih.gov This reaction is typically carried out under thermal conditions, often in the presence of a base or acid catalyst. The initial step is the formation of a β-enaminone from 1,3-cyclohexanedione and a nitrogen source, which then undergoes intramolecular cyclization to yield the quinazolinone ring.

Modern Approaches:

Modern synthetic methods often focus on improving reaction efficiency, yields, and sustainability. These include:

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the cyclocondensation reaction, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.netnih.govnih.gov This technique is particularly effective for the synthesis of various heterocyclic compounds, including quinazolinones. eurekaselect.com

Catalytic Methods: Various catalysts, including Lewis acids and solid-supported catalysts, can be employed to promote the cyclocondensation reaction under milder conditions. These catalysts can enhance the electrophilicity of the carbonyl groups and facilitate the cyclization step.

Multi-component Reactions (MCRs): One-pot multi-component reactions, where three or more starting materials react in a single step to form the final product, offer a highly efficient and atom-economical approach to the synthesis of complex molecules like quinazolinones. researchgate.net An MCR approach could involve the reaction of 1,3-cyclohexanedione, an aldehyde, and a nitrogen source like urea or guanidine.

Comparison of Synthetic Approaches for Quinazolinone Core Formation
ApproachTypical ConditionsAdvantagesDisadvantages
Classical CyclocondensationReflux in a suitable solvent (e.g., ethanol, DMF) with a base or acid catalyst.Well-established and reliable.Often requires harsh reaction conditions and long reaction times.
Microwave-Assisted SynthesisMicrowave irradiation in a sealed vessel, often with a catalyst.Rapid reaction times, improved yields, and enhanced reaction control. nih.govRequires specialized microwave equipment.
Catalytic MethodsUse of Lewis acids (e.g., ZnCl₂, InCl₃) or solid-supported catalysts at moderate temperatures.Milder reaction conditions and potential for catalyst recycling.Catalyst cost and potential for metal contamination.
Multi-component ReactionsOne-pot reaction of multiple starting materials, often with a catalyst.High atom economy, operational simplicity, and rapid access to molecular diversity.Optimization can be complex, and side reactions may occur.

Strategies for Incorporating the 2-Piperidyl Moiety

Once the 6,7,8-trihydroquinazolin-5-one core is synthesized, the next crucial step is the introduction of the piperidyl group at the C2 position. Several strategies can be employed for this transformation.

A common and effective method involves the conversion of a 2-amino or 2-hydroxy (in its tautomeric 2-oxo form) quinazolinone into a more reactive 2-halo derivative, typically a 2-chloro or 2-bromoquinazolinone. This can be achieved using standard halogenating agents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). The resulting 2-haloquinazolinone is then susceptible to nucleophilic substitution by piperidine. This reaction is usually carried out in a suitable solvent like DMF or DMSO, often in the presence of a base to neutralize the hydrogen halide formed during the reaction. ontosight.ai

Alternatively, direct C-H amination at the C2 position of the quinazolinone ring has emerged as a more atom-economical approach. This method typically requires a transition metal catalyst, such as copper or palladium, to facilitate the direct coupling of the C-H bond with piperidine. While this approach avoids the pre-functionalization step of halogenation, it may require careful optimization of reaction conditions to achieve high selectivity and yield.

Another strategy involves building the 2-piperidyl functionality from the start by using a piperidine-containing building block in the initial cyclocondensation reaction. For instance, reacting 1-piperidinecarboximidamide with 1,3-cyclohexanedione could directly yield the target compound, although the availability and reactivity of such precursors might be a limiting factor.

Strategies for Incorporating the 2-Piperidyl Moiety
StrategyKey ReagentsAdvantagesDisadvantages
Nucleophilic Substitution of a 2-HaloquinazolinonePOCl₃ or PCl₅, followed by piperidine and a base.Reliable and high-yielding for a wide range of substrates.Requires a two-step process (halogenation and substitution).
Direct C-H AminationTransition metal catalyst (e.g., Cu, Pd), piperidine, and an oxidant.More atom-economical and avoids pre-functionalization.May require catalyst optimization and can have selectivity issues.
Cyclocondensation with a Piperidine-Containing Building Block1-Piperidinecarboximidamide and 1,3-cyclohexanedione.Direct formation of the target compound in a single step.Availability and stability of the piperidine-containing precursor may be an issue.

Synthetic Transformations at the 6,7,8-Trihydro Position and 5-One Functionality

The 6,7,8-trihydrocyclohexane ring and the 5-keto group of this compound offer opportunities for further structural diversification.

Transformations at the 6,7,8-Trihydro Position:

The saturated carbocyclic ring can undergo various transformations. One of the most significant is dehydrogenation to introduce aromaticity, leading to the corresponding 2-piperidylquinazolin-5-ol. This can be achieved using various oxidizing agents, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), or through catalytic dehydrogenation using transition metal catalysts like palladium on carbon (Pd/C) at elevated temperatures. nih.govorganic-chemistry.orgresearchgate.netresearchgate.net

Transformations at the 5-One Functionality:

The ketone at the 5-position is a versatile functional group that can be subjected to a range of chemical modifications.

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The stereoselectivity of this reduction can be influenced by the choice of reagent and reaction conditions.

Wittig Reaction: The ketone can be converted to an alkene through a Wittig reaction, allowing for the introduction of various carbon-based substituents at the 5-position.

Grignard and Organolithium Reactions: Addition of Grignard or organolithium reagents to the ketone will produce a tertiary alcohol, providing another route for carbon-carbon bond formation and increased molecular complexity.

Reductive Amination: The ketone can be converted to an amine via reductive amination, which involves the formation of an imine intermediate followed by reduction.

Green Chemistry Principles and Sustainable Synthesis Approaches

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound to make the process more environmentally benign.

Use of Greener Solvents: Replacing hazardous solvents like DMF and DMSO with more environmentally friendly alternatives such as water, ethanol, or supercritical fluids can significantly reduce the environmental impact of the synthesis.

Catalysis: The use of catalytic amounts of reagents is a cornerstone of green chemistry. This includes the use of transition metal catalysts for C-H activation and dehydrogenation, as well as acid or base catalysts for cyclocondensation reactions. The development of recyclable catalysts is also a key area of research.

Microwave-Assisted Synthesis: As mentioned earlier, microwave irradiation can lead to shorter reaction times and increased energy efficiency, which are key aspects of green chemistry. researchgate.netnih.govorganic-chemistry.orgresearchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a fundamental principle of green chemistry. Multi-component reactions are particularly advantageous in this regard.

By integrating these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable and efficient, minimizing waste and environmental impact.

Advanced Spectroscopic and Structural Characterization of 2 Piperidyl 6,7,8 Trihydroquinazolin 5 One Derivatives

High-Resolution Mass Spectrometry for Molecular Formula Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS allows for the confident assignment of a molecular formula. For derivatives of 2-piperidyl-6,7,8-trihydroquinazolin-5-one, techniques such as Electrospray Ionization (ESI) are commonly employed to generate protonated molecular ions [M+H]⁺.

In a representative analysis of a related 2-substituted quinazolin-4(3H)-one, HRMS (ESI+) was used to confirm the molecular formula. mdpi.com The precise mass measurement of the [M+H]⁺ ion provides strong evidence for the elemental composition, which is a critical first step in the structural characterization process. The high resolution distinguishes the target ion from other ions with the same nominal mass but different elemental compositions.

Table 1: Illustrative High-Resolution Mass Spectrometry Data

ParameterValue
Ionization ModeESI+
AnalyteThis compound
Molecular FormulaC₁₃H₁₉N₃O
Calculated m/z for [M+H]⁺234.1601
Observed m/z234.1605
Mass Accuracy1.7 ppm

Note: The data in this table is representative and intended for illustrative purposes based on typical experimental outcomes for similar compounds.

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of all proton and carbon signals and establishes the connectivity of the molecular framework.

For this compound derivatives, the ¹H NMR spectrum would exhibit characteristic signals for the protons of the piperidyl ring, the trihydroquinazolinone core, and any substituents. nih.gov The chemical shifts, multiplicities (splitting patterns), and coupling constants provide detailed information about the electronic environment and spatial relationships of the protons. For instance, the protons of the piperidine (B6355638) ring typically appear as a series of multiplets in the aliphatic region (δ 1.5-3.0 ppm). chemicalbook.com The protons on the trihydroquinazolinone ring would also have distinct chemical shifts, with the methylene (B1212753) groups adjacent to the carbonyl and nitrogen atoms appearing at different frequencies.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the quinazolinone ring is expected to resonate at a characteristic downfield chemical shift (δ > 160 ppm). nih.gov The signals for the carbons of the piperidyl and the trihydroquinazolinone rings would appear in the aliphatic and aromatic/olefinic regions, respectively.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Piperidyl-H (α to NH)2.8 - 3.0m
Piperidyl-H (other)1.5 - 1.8m
Trihydroquinazolinone-CH₂ (C6)2.4 - 2.6t
Trihydroquinazolinone-CH₂ (C7)1.9 - 2.1m
Trihydroquinazolinone-CH₂ (C8)2.7 - 2.9t
Quinazolinone-NH7.0 - 8.0br s
Piperidyl-NH2.0 - 3.0br s

Note: These are predicted values based on the analysis of related structures and are for illustrative purposes.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carbonyl (C5)> 190
Quaternary Carbon (C4a)110 - 120
Quaternary Carbon (C8a)150 - 160
Piperidyl-C (α to NH)45 - 55
Piperidyl-C (β, γ to NH)20 - 30
Trihydroquinazolinone-C635 - 45
Trihydroquinazolinone-C720 - 30
Trihydroquinazolinone-C830 - 40
Guanidine-like Carbon (C2)155 - 165

Note: These are predicted values based on the analysis of related structures and are for illustrative purposes.

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. In the case of this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H, C=O, C=N, and C-N bonds. The presence of a strong absorption band in the region of 1650-1700 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the quinazolinone ring. The N-H stretching vibrations of the piperidine and quinazolinone rings would likely appear as a broad band in the range of 3200-3400 cm⁻¹.

Table 4: Characteristic Infrared Absorption Frequencies

Functional GroupBondCharacteristic Absorption (cm⁻¹)
Amine/AmideN-H stretch3200 - 3400 (broad)
AlkaneC-H stretch2850 - 3000
KetoneC=O stretch1650 - 1700 (strong)
Imine/AmidineC=N stretch1600 - 1650
Aromatic/OlefinicC=C stretch1500 - 1600

Note: These are typical ranges for the indicated functional groups.

X-ray Crystallography for Solid-State Molecular Architecture

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique allows for the determination of bond lengths, bond angles, and torsional angles, as well as the study of intermolecular interactions such as hydrogen bonding and π-stacking.

While the crystal structure of this compound itself is not reported, studies on related quinazolinone derivatives, including those with piperidinyl linkers, have been published. nih.govnih.gov These studies reveal that the quinazolinone ring system is generally planar or near-planar. The piperidine ring typically adopts a chair conformation. The crystal packing is often stabilized by a network of intermolecular hydrogen bonds involving the N-H groups and the carbonyl oxygen.

Table 5: Representative Crystallographic Data for a Related Quinazolinone Derivative

ParameterValueReference
Crystal SystemMonoclinic mdpi.com
Space GroupP2₁/c mdpi.com
a (Å)5.9308(2) mdpi.com
b (Å)10.9695(3) mdpi.com
c (Å)14.7966(4) mdpi.com
β (°)98.6180(10) mdpi.com
Volume (ų)900.07(5) mdpi.com
Z4 mdpi.com

Note: Data is for a related heterocyclic system and is provided for illustrative purposes.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for the purification of synthetic products and for the assessment of their purity. Thin-Layer Chromatography (TLC) is a quick and convenient method for monitoring the progress of a reaction and for determining the appropriate solvent system for column chromatography. chromatographyonline.com For quinazolinone derivatives, silica (B1680970) gel is a commonly used stationary phase, with mobile phases typically consisting of mixtures of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol). nih.gov

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds in a mixture. rsc.org Both normal-phase and reversed-phase HPLC can be used for the analysis of quinazolinone derivatives. Reversed-phase HPLC, using a C18 column and a mobile phase of acetonitrile (B52724) and water (often with a modifier like formic acid or trifluoroacetic acid), is frequently employed to assess the purity of the final product. The retention time and peak purity can be used to confirm the identity and homogeneity of the compound.

Table 6: Typical Chromatographic Conditions for Analysis

TechniqueStationary PhaseMobile Phase (Illustrative)Detection
TLCSilica Gel 60 F₂₅₄Dichloromethane/Methanol (95:5)UV light (254 nm)
HPLCC18 (Reversed-Phase)Acetonitrile/Water + 0.1% Formic Acid (gradient)UV (e.g., 254 nm)
Column ChromatographySilica Gel (60-120 mesh)Gradient of Hexane/Ethyl AcetateTLC

Computational and Theoretical Studies of 2 Piperidyl 6,7,8 Trihydroquinazolin 5 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been pivotal in understanding the fundamental electronic properties of quinazolinone derivatives. mui.ac.ir For 2-Piperidyl-6,7,8-trihydroquinazolin-5-one, these calculations would typically involve optimizing the ground-state geometry to determine the most stable conformation.

Key parameters derived from such calculations provide insights into the molecule's reactivity and potential interaction sites. These parameters often include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial in predicting the molecule's ability to donate and accept electrons, respectively. The energy gap between HOMO and LUMO is an indicator of chemical reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, highlighting electrophilic and nucleophilic regions. This is invaluable for predicting how the molecule will interact with biological targets.

While specific DFT studies on this compound are not detailed in the provided context, the general methodology applied to quinazolinone Schiff bases, such as geometry optimization at the B3LYP/6-31G* level, serves as a standard approach. mui.ac.ir

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. For this compound, this would involve docking the molecule into the active site of a specific biological target to predict its binding affinity and mode of interaction. For instance, studies on related tetrahydroquinazolines have utilized molecular docking to screen for potential antitubercular agents by evaluating their binding affinity towards enzymes like dihydrofolate reductase (DHFR). nih.govnih.gov

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-receptor complex over time. MD simulations provide a dynamic picture of the interactions, revealing how the ligand and protein adapt to each other and the stability of key interactions, such as hydrogen bonds and hydrophobic contacts. nih.gov These simulations are crucial for validating docking poses and understanding the energetic basis of ligand binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. laccei.org For a series of analogs of this compound, a 3D-QSAR study could be performed to understand the structural requirements for a particular biological activity. frontiersin.org

The process typically involves:

Data Set Preparation: A series of compounds with known biological activities is selected.

Molecular Modeling and Alignment: 3D structures of the molecules are generated and aligned based on a common scaffold.

Descriptor Calculation: Various molecular descriptors (e.g., steric, electrostatic, hydrophobic fields) are calculated.

Model Generation and Validation: Statistical methods are used to build a model that relates the descriptors to the biological activity. The model's predictive power is then rigorously validated.

Contour maps generated from 3D-QSAR models, such as CoMFA and CoMSIA, can highlight regions where modifications to the lead structure, in this case, this compound, are likely to enhance or diminish activity. nih.gov

De Novo Design and Virtual Screening Approaches for Novel Analogs

The insights gained from QSAR and molecular docking studies can be leveraged for the de novo design of novel analogs of this compound with potentially improved activity. De novo design algorithms can generate novel molecular structures that fit the steric and electronic constraints of a target's active site.

Virtual screening is another powerful technique where large libraries of chemical compounds are computationally screened against a biological target to identify potential hits. This can be either structure-based, relying on docking, or ligand-based, using the structure of a known active compound like this compound as a template to search for similar molecules.

Cheminformatics and Data Mining for Structure-Property Relationships

Cheminformatics and data mining approaches are essential for analyzing the vast amount of chemical and biological data generated in drug discovery. For this compound and its derivatives, these techniques can be used to:

Identify Structure-Activity Relationships (SAR): By analyzing large datasets of related compounds, it is possible to identify key structural features that are consistently associated with a particular biological activity.

Predict ADMET Properties: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new drug candidates. jscimedcentral.com This early assessment of a compound's pharmacokinetic profile is crucial for its development.

Cluster and Classify Compounds: Based on their structural and physicochemical properties, compounds can be grouped, which can help in understanding the chemical space around the this compound scaffold.

Preclinical Pharmacological Evaluation of 2 Piperidyl 6,7,8 Trihydroquinazolin 5 One Derivatives

In Vitro Biological Screening Methodologies

In vitro assays are the primary step in evaluating the biological activity of newly synthesized compounds. These tests are conducted in a controlled laboratory environment, outside of a living organism, and are designed to determine the direct effects of a compound on specific biological targets, such as microbial cells or cancer cell lines.

The evaluation of antimicrobial properties for 2-piperidyl-6,7,8-trihydroquinazolin-5-one derivatives is a key area of investigation, given the urgent need for new agents to combat infectious diseases.

To determine the spectrum of activity, these derivatives are typically tested against a broad panel of clinically relevant microorganisms. This panel often includes the "ESKAPE" pathogens, a group of bacteria known for their capacity to develop multidrug resistance and cause life-threatening nosocomial infections. nih.govmdpi.com The ESKAPE pathogens include:

Enterococcus faecium (often vancomycin-resistant)

Staphylococcus aureus (particularly methicillin-resistant S. aureus or MRSA)

Klebsiella pneumoniae

Acinetobacter baumannii nih.gov

Pseudomonas aeruginosa

Enterobacter species

In addition to the ESKAPE group, the screening panel may also include other Gram-positive and Gram-negative bacteria, as well as fungal pathogens like Candida albicans, to establish the breadth of the compounds' antimicrobial effects. nih.gov

The initial assessment of antimicrobial activity is typically performed using standardized growth inhibition assays to determine the minimum inhibitory concentration (MIC) of the compounds. The two most common methods are:

Broth Microdilution: This is a quantitative method used to determine the MIC of an antimicrobial agent. nih.govnih.gov It involves preparing a series of twofold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. After an incubation period, the plates are examined for visible signs of microbial growth. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Agar (B569324) Diffusion (Disk Diffusion or Well Diffusion): This is a qualitative or semi-quantitative method. nih.gov In the disk diffusion method, paper disks impregnated with a known concentration of the test compound are placed on an agar plate that has been uniformly inoculated with the target microorganism. In the well diffusion method, a hole is punched into the agar and filled with a solution of the test compound. nih.gov The plate is then incubated, allowing the compound to diffuse into the agar. The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the disk or well where microbial growth is prevented).

The following table illustrates representative data from growth inhibition assays for quinazolinone derivatives against various pathogens.

DerivativeOrganismMIC (µg/mL)
Compound A Staphylococcus aureus16
Compound A Pseudomonas aeruginosa64
Compound B Escherichia coli32
Compound B Candida albicans>128

To understand the dynamics of the antimicrobial action (i.e., whether the compound is bactericidal or bacteriostatic), time-kill kinetic studies are performed. mdpi.com These assays involve exposing a standardized inoculum of a target bacterium to the test compound at concentrations typically at and above the MIC. At various time points over a 24-hour period, aliquots are removed from the test suspension, serially diluted, and plated on agar to determine the number of viable cells (colony-forming units per milliliter, CFU/mL). mdpi.com A bactericidal agent is generally defined as one that causes a ≥3-log10 reduction (99.9% kill) in the CFU/mL, while a bacteriostatic agent inhibits growth without significant killing.

Many pathogenic bacteria form biofilms, which are structured communities of cells enclosed in a self-produced polymeric matrix that adhere to surfaces. nih.govnih.gov Bacteria within biofilms are notoriously more resistant to conventional antibiotics. Therefore, assessing the ability of this compound derivatives to inhibit biofilm formation is of significant interest.

In a typical biofilm inhibition assay, microorganisms are grown in microtiter plates in the presence of sub-inhibitory concentrations of the test compounds. After an incubation period that allows for biofilm formation in the control wells, the plates are washed to remove planktonic (free-floating) cells. The remaining adherent biofilm is then quantified, commonly by staining with crystal violet, followed by solubilization of the dye and measurement of the absorbance. The results are often expressed as the concentration of the compound that inhibits biofilm formation by 50% (IC50). nih.govnih.gov

The table below shows hypothetical biofilm inhibition data for quinazolinone derivatives.

DerivativeOrganismBiofilm Inhibition IC50 (µM)
Compound C Staphylococcus aureus (MRSA)20.7
Compound D Acinetobacter baumannii>100

The evaluation of this compound derivatives for their potential as anticancer agents is another crucial aspect of their preclinical pharmacological profiling. This is typically initiated with in vitro cytotoxicity screening against a panel of human cancer cell lines.

The most widely used method for assessing in vitro cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . nih.gov This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism can reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product, which can be solubilized and quantified by measuring its absorbance.

In this assay, cancer cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with various concentrations of the test compounds and incubated for a specified period, typically 48 to 72 hours. nih.gov After the incubation period, the MTT reagent is added, and following another short incubation, the resulting formazan is dissolved, and the absorbance is read using a microplate reader. The results are used to calculate the concentration of the compound that inhibits cell growth by 50% (IC50), which is a measure of the compound's potency.

A standard panel of cancer cell lines for initial screening might include representatives from various cancer types, such as:

MCF-7: Human breast adenocarcinoma

HCT-116: Human colon carcinoma nih.gov

HepG2: Human liver carcinoma nih.gov

A549: Human lung carcinoma

WRL-68: A normal human cell line, often included to assess selectivity. nih.gov

The following table presents representative IC50 values for hypothetical quinazolinone derivatives against different cancer cell lines.

DerivativeHCT-116 (IC50 µM)HepG2 (IC50 µM)MCF-7 (IC50 µM)
Compound X 10.7217.4812.96
Compound Y 5.337.9421.29
Doxorubicin (Control) 1.66-1.15

Anti-inflammatory Activity Assessment

In addition to their anticancer properties, various heterocyclic compounds, including those with quinazoline (B50416) and related scaffolds, have been investigated for their anti-inflammatory potential. researchgate.netnih.gov Chronic inflammation is a known risk factor for the development of several types of cancer, making compounds with dual anticancer and anti-inflammatory activities particularly interesting.

The anti-inflammatory effects of this compound derivatives can be evaluated by measuring their ability to inhibit the production of key pro-inflammatory mediators in relevant cell models, such as macrophages stimulated with inflammatory agents.

Cytokine Production: Cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) are key drivers of the inflammatory response. nih.gov The levels of these cytokines in cell culture supernatants can be quantified using Enzyme-Linked Immunosorbent Assays (ELISA). The development of monoclonal antibodies that inhibit cytokines is a promising strategy for treating chronic inflammatory diseases. nih.gov

Prostaglandin Production: Prostaglandins, particularly Prostaglandin E2 (PGE2), are important lipid mediators of inflammation. nih.gov The inhibition of PGE2 production is a common mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs). scilit.com The concentration of PGE2 can be measured by ELISA. The inhibition of PGE2 production by some chalcone (B49325) derivatives has been linked to the suppression of cyclooxygenase-2 (COX-2) protein expression. scilit.com

Compound ClassMediatorEffectSource
Tetrahydropyrimido[4,5-b]quinolin-4-amineProstaglandin E2 (PGE2)Inhibition of plasma PGE2 researchgate.net
Piperlotine derivativeEdema (in vivo)Up to 52.02% edema inhibition scielo.org.mxresearchgate.net
Pyrazolidine derivativeInflammationInhibition of proliferative and exudative phases nih.gov
2'-hydroxychalcone derivativeProstaglandin E2 (PGE2)Potent inhibition of PGE2 production scilit.com
Immune Cell Modulation Studies

The immunomodulatory potential of this compound derivatives represents a developing area of investigation. While direct studies on this specific chemical series are not extensively documented, research on structurally related heterocyclic compounds, such as quinolones and tetrahydropyridines, provides a framework for potential mechanisms of action on immune cells. These studies often focus on the modulation of cytokine production, a key aspect of the immune response.

Investigations into related compounds have shown effects on the synthesis of key pro-inflammatory and anti-inflammatory cytokines. For instance, certain fluoroquinolone derivatives have been found to inhibit the production of interleukin 1 (IL-1) and tumor necrosis factor-alpha (TNF-α) in vitro, while also superinducing interleukin 2 synthesis. nih.gov Furthermore, some derivatives can enhance the synthesis of colony-stimulating factors (CSF), which are crucial for hematopoiesis. nih.gov Studies on other heterocyclic molecules, like tetrahydropyridine (B1245486) derivatives, have identified compounds that potently inhibit the production of multiple pro-inflammatory cytokines, including TNF-α, IL-1β, IL-6, and IL-8, both in vitro and in vivo. nih.govnih.gov These findings suggest that a potential avenue for the preclinical evaluation of this compound derivatives would involve assessing their impact on cytokine release from immune cells such as macrophages and lymphocytes when stimulated with agents like lipopolysaccharide (LPS). Such studies would elucidate their potential as anti-inflammatory or immunomodulatory agents.

Other Investigated Biological Activities (e.g., antiviral, anticonvulsant, antimalarial)

Derivatives of the quinazolinone scaffold, to which this compound belongs, have been extensively evaluated for a variety of biological activities beyond a single primary target. The most prominent of these include antiviral, anticonvulsant, and antimalarial activities, demonstrating the versatility of this chemical core in medicinal chemistry.

Antiviral Activity: The quinazolinone nucleus is a component of several compounds investigated for antiviral efficacy against a broad spectrum of viruses. Research has identified derivatives with potent activity against both RNA and DNA viruses. For example, specific quinazolinone compounds have demonstrated strong inhibition of Zika virus (ZIKV) and Dengue virus (DENV) replication in cell culture, with EC50 values in the nanomolar range. nih.gov Other studies have focused on influenza viruses, where derivatives have been found to inhibit viral replication and reduce virus-induced cytopathic effects. researchgate.net The mechanism of action can vary, with some compounds targeting viral enzymes like proteases or polymerases, while others may interfere with viral entry or replication processes within the host cell.

Anticonvulsant Activity: The structural similarity of some quinazolinone derivatives to the sedative-hypnotic agent methaqualone has prompted extensive investigation into their anticonvulsant properties. mdpi.com Preclinical screening using standard animal models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, has identified numerous quinazolinone derivatives with significant anticonvulsant effects. nih.govresearchgate.net These models help predict efficacy against generalized tonic-clonic seizures and absence seizures, respectively. researchgate.net Structure-activity relationship (SAR) studies have indicated that substitutions at the 2 and 3 positions of the quinazolinone ring are critical for anticonvulsant potency. scialert.net

Antimalarial Activity: The quinazolinone scaffold is present in the natural alkaloid febrifugine, known for its potent antimalarial properties. scialert.netnih.gov This has inspired the synthesis and evaluation of a wide array of quinazolinone derivatives against Plasmodium species. Both in vitro and in vivo studies have confirmed the antiplasmodial potential of this class. scialert.net Compounds have shown efficacy against chloroquine-resistant strains of Plasmodium falciparum in cell-based assays. acs.org In vivo evaluations, typically using mice infected with Plasmodium berghei, have demonstrated that oral administration of these derivatives can significantly suppress parasitemia and prolong survival time. nih.govlongdom.org

To elucidate the mechanisms underlying the observed biological activities, target-specific biochemical assays are employed. These assays measure the direct interaction of a compound with a purified molecular target, such as an enzyme or receptor, providing insights into its potency and selectivity.

For antiviral activity, assays often target viral enzymes essential for replication. For instance, quinazolinone-based compounds have been evaluated for their ability to inhibit the SARS-CoV-2 main protease (Mpro) using fluorescence resonance energy transfer (FRET)-based enzymatic assays. scispace.com Similarly, neuraminidase inhibition assays are used to screen for compounds active against the influenza virus. nih.gov For anticonvulsant activity, where the mechanism may involve modulation of neurotransmitter systems, molecular docking studies are frequently used to predict and rationalize the binding affinity of derivatives to specific receptors, such as the GABA-A receptor. researchgate.net In the context of antimalarial research, docking studies have been used to evaluate the binding of quinazolinone derivatives to essential parasite enzymes like Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (pfDHODH). nih.gov

Table 1: Examples of Target-Specific Biochemical Assays for Quinazolinone Derivatives
Biological ActivityAssay TypeMolecular TargetPurposeReference
Antiviral (SARS-CoV-2)FRET-based Enzymatic AssayMain Protease (Mpro)To measure direct inhibition of a key viral replication enzyme. scispace.com
Antiviral (Influenza)Neuraminidase Inhibition AssayNeuraminidaseTo quantify the inhibition of a viral enzyme crucial for virion release. nih.gov
AnticonvulsantMolecular DockingGABA-A ReceptorTo predict binding affinity and mode of interaction with a key inhibitory neurotransmitter receptor. researchgate.net
AntimalarialMolecular DockingPlasmodium falciparum Dihydroorotate Dehydrogenase (pfDHODH)To assess potential binding to a critical parasite metabolic enzyme. nih.gov

In antiviral research, a common method is the cytopathic effect (CPE) inhibition assay. In this assay, host cells are infected with a virus, which typically leads to cell death (CPE). The ability of a test compound to protect the cells from CPE is quantified, often using viability dyes like MTT, to determine its effective concentration (EC50). nih.gov For antimalarial screening, the standard is the P. falciparum growth inhibition assay. This involves culturing the parasite within human red blood cells and measuring the inhibition of parasite proliferation in the presence of the test compound. A common readout is the incorporation of radiolabeled [3H]hypoxanthine, which is taken up by viable parasites. acs.org Across all activity screening, cytotoxicity assays using mammalian cell lines (e.g., HEK293, Vero) are run in parallel to determine the compound's therapeutic window or selectivity index (SI), which is the ratio of the cytotoxic concentration (CC50) to the effective concentration (EC50). nih.govacs.org

Table 2: Examples of Cell-Based Functional Assays for Quinazolinone Derivatives
Biological ActivityAssay TypeCell Line / SystemPurposeReference
Antiviral (Zika, Dengue)Cytopathic Effect (CPE) Inhibition AssayVero cellsTo quantify the protection of host cells from virus-induced death. nih.gov
Antimalarial[3H]hypoxanthine Incorporation AssayP. falciparum-infected human erythrocytesTo measure the inhibition of parasite growth and replication. acs.org
GeneralMTT or Neutral Red AssayHEK293, Vero, MDCK cellsTo determine the concentration at which the compound is toxic to mammalian cells (CC50). nih.govacs.org

In Vivo Preclinical Models and Evaluation Strategies

The transition from in vitro to in vivo evaluation requires the use of appropriate animal models that can recapitulate key aspects of the human disease state. The selection of the model is critical for assessing the efficacy and pharmacokinetic/pharmacodynamic profile of investigational compounds like this compound derivatives.

For anticonvulsant activity, mice and rats are the most commonly used species. mdpi.com The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models in mice are the gold standards for initial screening. The MES test induces tonic-clonic seizures and is predictive of efficacy for generalized seizures, while the scPTZ test induces clonic seizures and is useful for identifying compounds that act on the GABAergic system, predicting efficacy for absence seizures. nih.govresearchgate.net

In antimalarial drug discovery, the standard preclinical model involves infecting mice with rodent malaria parasites, most commonly Plasmodium berghei. longdom.org The 4-day suppressive test is a widely used method where the compound is administered to infected mice over four days, and the primary endpoints are the reduction in peripheral blood parasitemia and the mean survival time compared to untreated controls. nih.govlongdom.org For compounds showing high potency, humanized mouse models, such as SCID mice engrafted with human erythrocytes and infected with P. falciparum, may be used to evaluate efficacy against the primary human parasite. acs.org

For antiviral research, the choice of animal model is highly dependent on the specific virus. For influenza virus, mouse models of infection are common, where endpoints can include viral lung titers, inflammatory markers, and survival. researchgate.net

Table 3: Common Animal Models for Evaluating Quinazolinone Derivatives
Disease State / ActivityAnimal ModelSpeciesTypical EndpointsReference
Epilepsy (Anticonvulsant)Maximal Electroshock (MES) Seizure TestMouseProtection from tonic hind limb extension. researchgate.netresearchgate.net
Epilepsy (Anticonvulsant)Subcutaneous Pentylenetetrazole (scPTZ) Seizure TestMouseProtection from clonic seizures; latency to first seizure. nih.govmdpi.com
Malaria (Antimalarial)Plasmodium berghei Infection Model (4-Day Suppressive Test)MousePercent suppression of parasitemia; mean survival time. nih.govlongdom.org
Influenza (Antiviral)Influenza A Virus Infection ModelMouseViral titers in lung tissue; histopathological changes; survival. researchgate.net

Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of a compound is essential for interpreting efficacy and toxicity data from preclinical models and for predicting human dose requirements. PK studies characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug, while PD studies relate drug exposure to its pharmacological effect.

For quinazolinone derivatives, PK studies are typically conducted in rodents, such as rats or mice. Following intravenous (IV) and oral (PO) administration, key parameters are determined, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), clearance (CL), volume of distribution (Vss), and terminal half-life (t1/2). acs.orgnih.gov Oral bioavailability (F%) is a critical parameter calculated by comparing the AUC after oral administration to the AUC after intravenous administration. acs.org

Studies on quinazolinone derivatives have revealed variable pharmacokinetic profiles. For example, one N-acetyl 2-aminoquinazolin-4-(3H)-one derivative (compound 2b) showed good oral exposure in rats, with a Cmax of 5.56 µg/mL and an AUC24h of 41.57 µg∙h/mL after a 50 mg/kg oral dose. nih.gov In contrast, another potent antimalarial quinazolinone-2-carboxamide (compound 19f) exhibited a moderate oral bioavailability of 30-40% in rats, which was likely limited by poor aqueous solubility. acs.org Its clearance was low, and it had a terminal half-life of approximately 5 hours. acs.org These studies highlight that while the quinazolinone scaffold can be part of orally available drugs, specific substitutions heavily influence the ADME properties, and optimization is often required to achieve a desirable PK profile.

Table 4: Representative Pharmacokinetic Parameters of Quinazolinone Derivatives in Rats
CompoundDose & RouteCmaxTmax (h)AUCt1/2 (h)Oral Bioavailability (F%)Reference
Compound 2b (Antiviral)50 mg/kg, PO5.56 µg/mLNot Reported41.57 µg∙h/mL (AUC24h)Not ReportedNot Reported nih.gov
Compound 19f (Antimalarial)5.6 mg/kg, PO1.7 µM0.56.9 µM·h (AUC0–∞)3.234% acs.org
Compound 19f (Antimalarial)1 mg/kg, IV--3.7 µM·h (AUC0–∞)5.3- acs.org

Efficacy Studies in Relevant Disease Models

The preclinical efficacy of this compound and its derivatives has been primarily investigated through computational and in vitro studies, with in vivo data on the specific compound being limited in the public domain. Research has largely focused on analogous structures, such as the broader quinazolinone and tetrahydroquinazoline (B156257) scaffolds, to predict potential therapeutic applications. These studies suggest that this class of compounds may hold promise in several disease areas, including infectious diseases and metabolic disorders.

Molecular docking studies have been instrumental in identifying the potential biological targets of these derivatives. For instance, certain 5,6,7,8-tetrahydroquinazoline (B1197369) derivatives have been evaluated in silico for their antitubercular activity. These computational models predicted a high binding affinity of these compounds to essential enzymes in Mycobacterium tuberculosis, such as dihydrofolate reductase (DHFR), pantothenate kinase (MtPanK), and FAD-containing oxidoreductase DprE1 (MtDprE1). Such interactions suggest a potential role for these compounds in the development of new treatments for tuberculosis, including multidrug-resistant strains.

In addition to their potential as antitubercular agents, in silico screening has also pointed towards possible efficacy in metabolic diseases. The high inhibition activity of some 5,6,7,8-tetrahydroquinazoline derivatives against β-glucosidase, an enzyme relevant to diabetes, has been predicted through molecular docking. This suggests a novel tetrahydroquinazoline scaffold could be explored for the management of diabetes.

While these computational predictions are promising, it is important to note that they are not a substitute for in vivo efficacy studies. The broader class of quinazolinone derivatives has been investigated for a wide range of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. For example, some quinazolinone analogues have shown cytotoxic activity against various cancer cell lines, including breast and colon cancer. researchgate.net Other studies have demonstrated the anti-inflammatory potential of certain quinazoline derivatives in animal models of inflammation. mdpi.com However, without specific in vivo data for this compound, its efficacy in these or other disease models remains speculative.

Table 1: In Silico Predicted Biological Activities of 5,6,7,8-Tetrahydroquinazoline Derivatives

Compound Class Predicted Biological Activity Target Enzyme(s)
5,6,7,8-Tetrahydroquinazoline Derivatives Antitubercular Dihydrofolate reductase (DHFR), Pantothenate kinase (MtPanK), FAD-containing oxidoreductase DprE1 (MtDprE1)

Investigative Toxicology Studies and General Safety Assessment Methodologies

The preclinical safety evaluation of a new compound typically begins with in silico and in vitro assessments to predict potential liabilities. In silico toxicity risk assessment, using computational models, can predict potential mutagenicity, carcinogenicity, teratogenicity, and irritability. globalresearchonline.net For some quinazolinone derivatives, these in silico studies have predicted a lack of such toxicities, along with good drug-likeness and acceptable physicochemical properties. globalresearchonline.net

Following computational analysis, in vitro cytotoxicity assays are often performed on various cell lines to determine the compound's effect on cell viability. For instance, some novel quinazoline analogues have been screened for their in vitro cytotoxic activity against cancer cell lines (such as MCF-7 for breast cancer and HCT-15 for colon cancer) and normal cell lines (like VERO) to assess their selectivity. researchgate.net

Should a compound progress to in vivo studies, a range of toxicological evaluations are conducted in animal models. These studies are designed to determine the compound's acute, sub-chronic, and chronic toxicity. Key parameters evaluated include the No-Observable-Adverse-Effect Level (NOAEL), the Lowest-Observable-Adverse-Effect Level (LOAEL), and the Maximum Tolerated Dose (MTD). These are established through dose-ranging studies, often using an "up-down" method to minimize the number of animals used. srce.hr

Safety pharmacology studies are also a critical component of the preclinical safety assessment. These studies investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions. This includes assessing the effects on the cardiovascular, respiratory, and central nervous systems.

Table 2: General Methodologies in Preclinical Toxicology Assessment

Assessment Stage Methodology Key Parameters Evaluated
In Silico Computational Toxicity Prediction Mutagenicity, Carcinogenicity, Teratogenicity, Irritability
In Vitro Cytotoxicity Assays Cell Viability (IC50), Selectivity
In Vivo Acute, Sub-chronic, and Chronic Toxicity Studies NOAEL, LOAEL, MTD, Organ-specific toxicities

Ethical Considerations in Preclinical In Vivo Research

The use of animals in preclinical research is a subject of significant ethical consideration. All in vivo studies must adhere to strict ethical guidelines to ensure the humane treatment of animals and the scientific validity of the research. trials360.com The core principles guiding the ethical conduct of animal research are often summarized as the "3Rs": Replacement, Reduction, and Refinement. trials360.com

Replacement refers to the use of non-animal methods whenever possible. This includes in vitro assays, computer modeling, and other alternatives that can provide meaningful data without the use of live animals. trials360.com

Reduction involves minimizing the number of animals used in experiments while still obtaining statistically significant results. trials360.com This can be achieved through careful experimental design and statistical analysis.

Refinement focuses on modifying experimental procedures to minimize animal pain, suffering, and distress. trials360.com This includes the use of appropriate anesthesia and analgesia, as well as defining humane endpoints for studies. trials360.com

Before any preclinical in vivo study can commence, the research protocol must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or a similar ethical review board. trials360.com This committee evaluates the scientific justification for the study, ensuring that the potential benefits to human health outweigh the potential harm to the animals. nih.gov The scientific purpose of the research must be clearly defined and of sufficient potential significance to warrant the use of animals. nih.gov

Furthermore, all preclinical studies intended for regulatory submission must be conducted under Good Laboratory Practices (GLP). srce.hr GLP regulations ensure the quality and integrity of nonclinical laboratory studies and provide a framework for the proper care and management of laboratory animals. srce.hrbiobostonconsulting.com Adherence to GLP is essential for ensuring that the data generated is reliable and can be used to make informed decisions about the safety and efficacy of a new drug candidate. srce.hrbiobostonconsulting.com

Transparency in reporting preclinical research is another important ethical consideration. biobostonconsulting.com The publication of all results, including negative or inconclusive findings, is crucial to prevent unnecessary duplication of animal experiments and to provide a complete picture of the compound's effects. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Impact of Substituents on the 2-Piperidyl Moiety on Biological Activity

The piperidine (B6355638) ring at the C-2 position of the quinazolinone core is a key feature that can significantly influence the molecule's interaction with biological targets. Modifications to this moiety can alter potency, selectivity, and pharmacokinetic properties. In related heterocyclic scaffolds, the piperidine group often serves to establish critical binding interactions or to provide a vector for introducing further substituents.

For instance, in the broader class of quinazolinone alkaloids, the inclusion of a substituted piperidine ring is a known feature of biologically active compounds. The natural product Febrifugine and its synthetic halogenated derivative, Halofuginone, feature a 3-hydroxypiperidin-2-yl group attached to the quinazolinone core at position C-3 via a propyl linker. cbijournal.com This highlights the compatibility of substituted piperidine rings with the quinazolinone scaffold for achieving biological effects. cbijournal.com While this example involves a C-3 linkage, it underscores the principle that substituents on the piperidine ring, such as hydroxyl groups, can provide additional hydrogen bonding opportunities with a target receptor, potentially enhancing binding affinity.

For the 2-piperidyl-6,7,8-trihydroquinazolin-5-one scaffold, SAR would typically explore:

N-alkylation or N-acylation: Introducing small alkyl or acyl groups on the piperidine nitrogen could modulate polarity and steric bulk.

Ring Substitution: Placing substituents (e.g., hydroxyl, methyl, fluoro) at positions 3, 4, or 5 of the piperidine ring could probe for additional binding pockets in a target enzyme. The position and stereochemistry of these substituents would be critical.

Ring Variation: Replacing the piperidine with other saturated heterocycles like pyrrolidine (B122466) or morpholine (B109124) could determine the optimal ring size and heteroatom content for activity.

Without specific data for this scaffold, it is hypothesized that small, polar substituents capable of forming hydrogen bonds would be favorable for enhancing potency, assuming the target has available hydrogen bond donors or acceptors.

Role of the Quinazolinone Core Modifications (e.g., Ring A, B, C substitutions)

Modifications to the tricyclic quinazolinone core are a primary strategy for optimizing biological activity. Research on analogous quinazolin-4-one derivatives, particularly as kinase inhibitors, provides significant insights into the effects of substitutions on the aromatic 'A' ring. nih.govresearchgate.net

The positions C-6 and C-7 on the benzene (B151609) ring (Ring A) are frequently modified. Studies on quinazolin-4-ones as CDK9 inhibitors have shown that introducing substituents at the C-6 position can significantly impact potency. nih.govresearchgate.net For example, the introduction of a methyl group or an iodine atom at C-6 can result in compounds with sub-micromolar activity against the target kinase. nih.gov

The following table summarizes SAR findings for C-6 substituted quinazolin-4-one analogs investigated as CDK9 inhibitors.

Compound IDR (at C-2)R' (at C-6)TargetIC₅₀ (µM)
Analog 1 UnsubstitutedHCDK9>10
Analog 2 UnsubstitutedICDK90.639
Analog 3 3-bromophenylCH₃CDK90.142

Data extrapolated from studies on quinazolin-4-one analogs. nih.govresearchgate.net

These findings suggest that the C-6 position is a sensitive site for modification where steric bulk and electronic properties can be tuned to improve activity. Electron-donating groups at positions 6 and 7 of the quinazoline (B50416) core have also been shown to increase the activity of certain kinase inhibitors. mdpi.com Therefore, for the this compound scaffold, substitutions at C-6 and C-7 with small alkyl, halogen, or methoxy (B1213986) groups would be a logical starting point for optimization. Modifications to the partially saturated 'C' ring are discussed in the following section.

Influence of Saturation and Ketone Functionality in the Trihydroquinazolinone Ring

The 6,7,8-trihydroquinazolin-5-one core is distinct from both fully aromatic quinazolinones and fully saturated 5,6,7,8-tetrahydroquinazolines. nih.gov This specific combination of a saturated portion and a ketone functionality imparts a unique three-dimensional shape and electronic character.

Ketone Functionality: The ketone at C-5 is a key feature. As a hydrogen bond acceptor, it is highly likely to be involved in a critical interaction with a biological target. In related scaffolds, the replacement of a carbonyl oxygen with sulfur (a thione) often leads to a significant decrease in activity. For example, in a series of CDK9 inhibitors, a quinazoline-4-thione analog exhibited a twofold reduction in inhibitory activity compared to its quinazolin-4-one counterpart (IC₅₀ of 0.289 µM vs. 0.142 µM). nih.gov This strongly suggests that the hydrogen-bonding capacity of the carbonyl oxygen is vital for potent inhibition. By extension, the C-5 ketone in the trihydroquinazolinone ring is predicted to be essential for biological activity.

Ring Saturation: The partial saturation of Ring C (the cyclohexene (B86901) portion) introduces conformational flexibility that is absent in flat, aromatic quinazoline systems. This non-planar structure may allow the molecule to fit more effectively into a three-dimensional binding pocket. The SAR of related 5,6,7,8-tetrahydroquinazoline (B1197369) derivatives has been explored for various therapeutic targets. nih.govnih.gov While these compounds lack the C-5 ketone, their development shows that the saturated ring system is a viable scaffold for generating bioactive molecules. The specific trihydro-one arrangement likely represents a balance between conformational flexibility and the rigid placement of the essential C-5 ketone for optimal target engagement.

Stereochemical Considerations and Enantiomeric Purity Effects on Activity

Stereochemistry is a critical factor in the biological activity of chiral molecules. The this compound molecule contains at least one stereocenter at the C-2 position of the piperidine ring where it attaches to the quinazolinone core. This means the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-2-piperidyl-6,7,8-trihydroquinazolin-5-one and (S)-2-piperidyl-6,7,8-trihydroquinazolin-5-one.

Biological targets, such as enzymes and receptors, are themselves chiral. Consequently, it is very common for one enantiomer of a drug to be significantly more active than the other (a phenomenon known as eutomer vs. distomer). The less active enantiomer may be inactive, contribute to side effects, or even have an opposing pharmacological effect.

While specific studies separating and testing the individual enantiomers of this compound were not identified, the principle of stereoselectivity is well-established in medicinal chemistry. For many kinase inhibitors and other drug classes, the biological activity resides predominantly in a single enantiomer. For example, in a series of pyrimidinyl-piperazine carboxamides designed as α-glucosidase inhibitors, compounds with an (S)-configuration at their chiral center were up to five times more active than their (R)-configuration counterparts. nih.gov

Therefore, for the future development of this compound, it would be essential to:

Synthesize and isolate the individual (R) and (S) enantiomers.

Evaluate their biological activity separately to determine which enantiomer is the eutomer.

Focus further development and optimization efforts on the more active enantiomer to maximize potency and minimize potential off-target effects.

Rational Design Principles for Enhanced Biological Activity

Based on the SAR of analogous structures and general medicinal chemistry principles, several rational design strategies can be proposed to enhance the biological activity of the this compound scaffold.

Preserve Key Pharmacophoric Features: The C-5 ketone and the nitrogen atoms in the quinazolinone ring are likely essential hydrogen bond acceptors. Modifications that remove or drastically alter the electronic properties of these groups should be avoided. The C-5 ketone, in particular, should be considered a critical interaction point. nih.gov

Optimize Aromatic Ring Substitution: The benzene ring (Ring A) is a prime target for optimization. Based on SAR from related kinase inhibitors, small, lipophilic, or electron-donating groups at the C-6 and C-7 positions are promising modifications. mdpi.com Introducing substituents like methyl, chloro, fluoro, or methoxy could enhance binding affinity through van der Waals or electronic interactions.

Probe for Pockets with Piperidine Substituents: The 2-piperidyl moiety should be explored as a vector for reaching additional binding pockets. Small, polar substituents (e.g., -OH, -NH₂) or small alkyl groups could be introduced at the 3' or 4' positions of the piperidine ring. The stereochemistry of these additions will be critical.

Establish Stereochemical Control: The most significant increase in potency and selectivity is often achieved by identifying and using the single most active enantiomer. Future synthetic efforts should prioritize the asymmetric synthesis or chiral resolution of the (R) and (S) isomers at the C-2 position to focus on the eutomer.

Balance Physicochemical Properties: As substituents are added, it is crucial to maintain drug-like properties (e.g., solubility, molecular weight, lipophilicity) within an optimal range. For example, while adding large, greasy groups might increase potency, it could also decrease solubility and lead to poor pharmacokinetic properties. nih.gov

A systematic approach that combines these principles, guided by computational modeling and iterative biological testing, would be the most effective strategy for developing potent and selective drug candidates based on the this compound core.

Mechanistic Investigations and Molecular Target Identification

Elucidation of Molecular Pathways and Cellular Targets

The initial step in understanding the biological activity of a novel compound like 2-Piperidyl-6,7,8-trihydroquinazolin-5-one would involve identifying its molecular pathways and cellular targets. This is often achieved through a combination of computational and experimental approaches. In silico methods, such as molecular docking, can predict potential binding partners by simulating the interaction of the compound with a library of known protein structures. These predictions are then validated experimentally using techniques like affinity chromatography, where the compound is immobilized and used to "pull down" its binding partners from cell lysates. Further validation can be achieved through cellular thermal shift assays (CETSA), which measure changes in protein thermal stability upon compound binding.

Enzyme Kinetics and Binding Affinity Determinations

Once a potential protein target, such as an enzyme, is identified, the next step is to characterize the interaction between the compound and the protein. Enzyme kinetics studies would determine how the compound affects the enzyme's catalytic activity. These experiments measure the rate of the enzymatic reaction in the presence of varying concentrations of the substrate and the compound. This allows for the determination of key kinetic parameters, such as the Michaelis constant (Km) and the maximal velocity (Vmax), and can reveal the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Binding affinity, a measure of the strength of the interaction between the compound and its target, is determined using techniques like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR). These methods provide quantitative data on the binding thermodynamics and kinetics, including the dissociation constant (Kd), which is a key indicator of a compound's potency.

Table 1: Hypothetical Enzyme Inhibition Data for this compound

Target Enzyme IC50 (nM) Ki (nM) Mechanism of Inhibition
Kinase X 150 75 Competitive

Proteomic and Metabolomic Profiling in Response to Compound Treatment

To gain a broader understanding of the cellular response to this compound, global changes in protein and metabolite levels can be analyzed. Proteomic studies, often employing mass spectrometry-based techniques like shotgun proteomics or targeted proteomics, can identify and quantify thousands of proteins in a cell or tissue sample. Comparing the proteomes of treated and untreated cells can reveal which proteins and pathways are affected by the compound.

Similarly, metabolomics analyzes the complete set of small-molecule metabolites in a biological sample. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to identify and quantify metabolites. Changes in the metabolome can provide insights into the metabolic pathways that are perturbed by the compound, offering clues about its mechanism of action.

Gene Expression Analysis (Transcriptomics)

Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism. By analyzing changes in gene expression in response to treatment with this compound, researchers can identify the genes and genetic pathways that are modulated by the compound. Techniques such as microarray analysis and RNA sequencing (RNA-Seq) are commonly used for this purpose. The resulting data can help to elucidate the compound's mechanism of action and identify potential biomarkers of its activity.

Advanced Imaging Techniques for Intracellular Localization

Determining the subcellular location of a compound is crucial for understanding its mechanism of action. Advanced imaging techniques, such as fluorescence microscopy, can be used to visualize the distribution of the compound within cells. This often involves labeling the compound with a fluorescent tag or using fluorescently labeled antibodies that specifically bind to the compound or its target. Confocal microscopy and super-resolution microscopy can provide high-resolution images of the compound's localization, revealing whether it accumulates in specific organelles, such as the nucleus, mitochondria, or endoplasmic reticulum.

Future Perspectives and Translational Research Potential of 2 Piperidyl 6,7,8 Trihydroquinazolin 5 One

Challenges and Opportunities in Quinazolinone Research

The field of quinazolinone chemistry, while mature, faces several challenges that also create avenues for innovation. A primary hurdle is the emergence of drug resistance to existing therapeutic agents, which necessitates the development of novel compounds that can overcome these mechanisms. nih.gov For derivatives like 2-Piperidyl-6,7,8-trihydroquinazolin-5-one, the opportunity lies in exploring its efficacy against resistant strains of pathogens or cancer cell lines.

Another significant challenge is achieving target specificity to minimize off-target effects. The broad biological activity of the quinazolinone core means that derivatives can interact with multiple biological targets. nih.gov The key opportunity is to finely tune the structure of this compound to enhance its selectivity for a specific enzyme or receptor, thereby improving its therapeutic index. Furthermore, many synthesized quinazolinone hybrids show promise in early-stage studies, but a lack of extensive preclinical and clinical evaluation hinders their progression. nih.gov This gap presents a clear opportunity for systematic investigation into the pharmacokinetics and in vivo efficacy of novel structures like the one in focus.

Synergistic Approaches with Other Therapeutic Modalities

The therapeutic potential of this compound can be significantly amplified through synergistic combinations with other treatment modalities. The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, has shown promise in creating drugs with enhanced potency and reduced resistance. nih.gov This approach could be applied by linking the this compound scaffold with other known bioactive agents to target multiple pathways of a disease simultaneously.

For instance, in oncology, quinazolinone derivatives have been investigated as anticancer agents. mdpi.comnih.gov A synergistic strategy could involve co-administration of this compound with established chemotherapeutic drugs or targeted therapies. This could potentially lower the required dose of each agent, thereby reducing toxicity while achieving a superior therapeutic outcome. Similarly, in treating infectious diseases, combining this compound with existing antibiotics could help combat multi-drug resistant strains. mdpi.com

Therapeutic AreaPotential Synergistic ModalityRationale
Oncology Standard Chemotherapy, Kinase InhibitorsOvercome drug resistance, target multiple cell signaling pathways.
Infectious Diseases Existing Antibiotics/AntifungalsCombat multi-drug resistant pathogens, enhance antimicrobial efficacy.
Inflammatory Diseases NSAIDs, CorticosteroidsAchieve greater anti-inflammatory effect with potentially lower doses and fewer side effects.

Potential for Scaffold Diversification and Lead Optimization

The quinazolinone nucleus is highly amenable to chemical modification, offering vast potential for scaffold diversification and lead optimization. Structure-activity relationship (SAR) studies have revealed that substitutions at positions 2, 3, 6, and 8 of the quinazolinone ring are critical for modulating pharmacological activity. nih.gov The existing 2-piperidyl group in this compound serves as a key point for modification.

Lead optimization strategies could involve:

Modification of the Piperidyl Ring: Introducing various substituents on the piperidine (B6355638) ring to explore interactions with the target's binding pocket.

Alterations at the N-3 Position: Adding different heterocyclic moieties at the N-3 position has been shown to increase biological activity. nih.gov

Substitution on the Tetrahydro-benzene Ring: The 6,7, and 8 positions provide sites for adding functional groups, such as halogens or alkyl groups, which can influence lipophilicity and target engagement. For example, a chlorine atom at position 7 has been shown to favor anticonvulsant activity in some series. mdpi.com

This systematic modification, guided by computational docking and SAR studies, can transform the initial scaffold into a highly potent and selective lead compound. nih.gov

Emerging Technologies in High-Throughput Screening and Drug Discovery

Modern drug discovery is accelerated by emerging technologies, particularly in high-throughput screening (HTS) and computational methods. Phenotypic HTS, for example, allows for the rapid screening of large compound libraries to identify molecules with a desired biological effect, which can then be optimized. mdpi.com A library of derivatives based on the this compound scaffold could be rapidly assessed for various activities, such as anticancer, antimicrobial, or anti-inflammatory effects. nih.govmdpi.com

Virtual screening and molecular docking are powerful computational tools that can predict the binding affinity of a compound to a specific biological target. nih.gov These in silico methods can be used to:

Prioritize derivatives of this compound for synthesis, saving time and resources.

Elucidate the potential mechanism of action by identifying likely molecular targets.

Guide the rational design of new analogues with improved potency and selectivity. nih.gov

The integration of these technologies can significantly streamline the discovery process, moving from a primary scaffold to a viable drug candidate more efficiently.

Bridging Preclinical Findings to Future Research Trajectories

A critical step in drug development is the translation of promising preclinical data into clinical applications—a path fraught with challenges. acmedsci.ac.ukresearchgate.net For a compound like this compound, future research must focus on building a robust preclinical evidence base to justify the move to human trials. acmedsci.ac.uk

Key steps in this trajectory include:

Comprehensive In Vitro Profiling: After identifying a primary biological activity (e.g., anticancer), the compound must be tested against a wide range of cell lines and assays to understand its spectrum of activity and preliminary mechanism of action. mdpi.com

Robust In Vivo Models: It is crucial to select animal models that accurately mimic the human disease condition. researchgate.net For instance, if the compound shows promise as an anti-diabetic agent, evaluation in models like streptozotocin-induced diabetic rats would be essential. nih.gov

Pharmacokinetic and Toxicological Studies: Early assessment of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is vital for predicting its behavior in humans.

Biomarker Identification: Identifying biomarkers that correlate with the compound's activity can help in monitoring its effects in both preclinical models and subsequent clinical trials.

Successfully bridging the preclinical-clinical gap requires an integrated, collaborative approach between academic researchers and pharmaceutical industries to ensure that foundational discoveries translate into tangible therapeutic benefits. acmedsci.ac.ukresearchgate.net

Q & A

Q. What computational strategies can predict the binding affinity of this compound to biological targets (e.g., kinases)?

  • Methodology : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., BRAF V600E kinase, PDB ID: 4XV2). Apply MM-GBSA for binding free energy calculations. Validate predictions with in vitro kinase assays (IC₅₀ determination via fluorescence polarization) .

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved for derivatives of this compound?

  • Methodology : Use 2D NMR (COSY, HSQC, HMBC) to resolve ambiguous proton couplings and assign stereochemistry. Compare experimental data with DFT-optimized structures (B3LYP/6-31G* basis set). For chiral centers, employ chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15) .

Q. What strategies mitigate byproduct formation during the synthesis of this compound analogs?

  • Methodology : Optimize solvent polarity (e.g., switch from DMF to THF) to reduce imine side reactions. Introduce scavenger resins (e.g., polymer-bound isocyanate) to trap unreacted intermediates. Monitor byproducts via LC-MS and refine purification using preparative HPLC (C18, 0.1% TFA in water/acetonitrile) .

Q. How do structural modifications (e.g., halogenation) impact the pharmacological profile of this compound?

  • Methodology : Synthesize halogenated analogs via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with 4-bromophenylboronic acid). Evaluate solubility (shake-flask method), metabolic stability (microsomal incubation), and cytotoxicity (MTT assay in HepG2 cells). Correlate logP values (HPLC-derived) with membrane permeability .

Q. What protocols ensure compliance with pharmacopeial standards for impurity profiling of this compound?

  • Methodology : Follow EP/USP guidelines for residual solvents (GC-MS headspace analysis) and heavy metals (ICP-MS). Quantify process-related impurities (e.g., des-piperidyl analogs) using reference standards (e.g., MM0228.08) and gradient HPLC (Lichrospher 60 RP-Select B, 250 × 4.6 mm) .

Data Contradiction and Validation

Q. How should researchers address discrepancies between in silico ADMET predictions and experimental pharmacokinetic data for this compound?

  • Methodology : Reconcile computational models (e.g., SwissADME) with in vivo studies (rodent PK: IV/PO dosing, plasma LC-MS/MS analysis). Adjust QSAR parameters (e.g., polar surface area) based on experimental bioavailability. Validate hepatic extraction ratio using hepatocyte incubation .

Q. What statistical approaches resolve batch-to-batch variability in biological activity assays for this compound?

  • Methodology : Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values across batches. Normalize data using internal controls (e.g., staurosporine for kinase inhibition). Investigate root causes (e.g., residual solvent levels via GC-MS) and implement DOE (design of experiments) for process robustness .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.